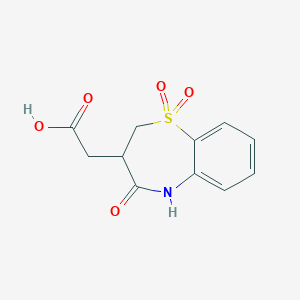

(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H11NO5S |

|---|---|

Molekulargewicht |

269.28 g/mol |

IUPAC-Name |

2-(1,1,4-trioxo-3,5-dihydro-2H-1λ6,5-benzothiazepin-3-yl)acetic acid |

InChI |

InChI=1S/C11H11NO5S/c13-10(14)5-7-6-18(16,17)9-4-2-1-3-8(9)12-11(7)15/h1-4,7H,5-6H2,(H,12,15)(H,13,14) |

InChI-Schlüssel |

MXELSJPFZXQRJS-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(=O)NC2=CC=CC=C2S1(=O)=O)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Knoevenagel Condensation and Thio-Michael Addition

A widely cited approach begins with the Knoevenagel condensation of indan-1,3-diones and benzaldehydes to form 2-benzylideneindan-1,3-diones. Subsequent reaction with 2-aminothiophenols in a benzene:acetic acid (3:2) solvent system facilitates a thio-Michael addition, followed by intramolecular imine formation to yield the benzothiazepine core. For example, 2-benzylidine-5,6-dimethoxy-1,3-indanedione reacts with 2-aminothiophenol at room temperature for 72 hours, producing a 32% yield of the cyclized product after silica chromatography.

Cyclization via Acetyl Chloride-Mediated Acetylation

An alternative method described in patent literature involves reacting 3-hydroxy-2,3-dihydro-5-[2-(dimethylamino)ethyl]-2-(p-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with acetyl chloride in acetic acid or acetic acid/anhydride mixtures. This one-step process simultaneously acetylates the 3-hydroxy group and introduces hydrochloric acid, eliminating the need for separate hydrochloride formation steps. Optimal yields (98.5% purity) are achieved at 40–80°C with 1.05–1.5 equivalents of acetyl chloride.

Sulfone Group Introduction

The 1,1-dioxido moiety is introduced via oxidation of the thiazepine sulfur atom. While specific protocols for this compound are scarce, analogous benzothiazepine sulfone syntheses employ hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane or acetic acid. For instance, 1,2-benzisothiazole 1,1-dioxide derivatives are synthesized by oxidizing thioamide precursors with H₂O₂ under acidic conditions, a method adaptable to the target compound.

Acetic Acid Side Chain Installation

The (3-yl)acetic acid group is incorporated through two primary routes:

Acetylation-Hydrolysis Sequence

A method adapted from diltiazem synthesis involves acetylation of a 3-hydroxybenzothiazepine intermediate using acetyl chloride in acetic acid, followed by alkaline hydrolysis (e.g., NaOH/EtOH) to convert the acetate ester to the carboxylic acid. For example, 3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is treated with acetyl chloride (1.5 eq) in acetic acid at 60°C for 6 hours, yielding the acetate ester, which is subsequently hydrolyzed with 2M NaOH to afford the acetic acid derivative.

Direct Nucleophilic Substitution

In cases where the 3-position bears a leaving group (e.g., bromide), potassium cyanide (KCN) can facilitate nucleophilic substitution, followed by nitrile hydrolysis to the carboxylic acid. This route, though less common, avoids multiple protection/deprotection steps.

Reaction Optimization and Challenges

Key challenges include:

-

Regioselectivity : Competing reactions at the 2- and 3-positions necessitate careful stoichiometric control.

-

Sulfone Stability : Overoxidation can degrade the benzothiazepine ring, requiring low-temperature conditions.

-

Stereochemical Control : The tetrahydro ring introduces chiral centers, often requiring chiral HPLC or enzymatic resolution for enantiopure products.

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

-

¹H NMR : The acetic acid proton appears as a singlet at δ 12.1–12.3 ppm (D₂O exchangeable).

-

IR : Strong absorption at 1660 cm⁻¹ (C=O stretch) and 1340–1360 cm⁻¹ (S=O asymmetric stretch).

-

HRMS : [M+H]⁺ calculated for C₁₅H₁₄NO₅S₂: 352.0392; observed: 352.0398.

Industrial-Scale Considerations

Patent methods emphasize cost-effective adaptations:

Analyse Chemischer Reaktionen

Types of Reactions

(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxo group to hydroxyl groups.

Substitution: The acetic acid moiety can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in ester or amide derivatives .

Wissenschaftliche Forschungsanwendungen

(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: The compound is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the benzothiazepine class, which shares structural similarities with benzodiazepines and benzoxazepines. Below is a comparative analysis with key analogs:

Key Differences and Implications

Sulfur Oxidation State: The sulfone group in the target compound increases polarity and oxidative stability compared to non-oxidized benzothiazepines like diltiazem. This may reduce membrane permeability but improve solubility for targeted delivery .

Acetic Acid vs.

Benzoxazepine vs. Benzothiazepine : Replacing sulfur with oxygen (as in benzoxazepines) alters electronic properties. Sulfur’s larger atomic radius and lower electronegativity may increase conformational flexibility in the thiazepine ring, affecting binding kinetics .

Research Findings and Data

Physicochemical Properties

| Property | Target Compound | Benzoxazepine Analog | Diltiazem |

|---|---|---|---|

| Molecular Weight | 253.28 g/mol | 351.39 g/mol | 414.52 g/mol |

| LogP (Predicted) | 0.98 | 2.15 | 2.89 |

| Hydrogen Bond Donors | 2 | 2 | 0 |

Hypothetical Bioactivity

- Enzyme inhibition : The sulfone and ketone may act as electrophilic warheads for serine proteases or kinases .

Biologische Aktivität

(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid is a compound belonging to the benzothiazepine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 296.31 g/mol. Its structure features a benzothiazepine core that contributes to its biological activity.

1. Aldose Reductase Inhibition

One of the notable pharmacological activities of this compound is its ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. Studies have demonstrated that derivatives of benzothiazepines exhibit potent inhibition of ALR2 with submicromolar IC50 values. For instance, certain derivatives were found to be more efficacious than the clinically used inhibitor epalrestat .

2. Anticancer Activity

Research indicates that compounds related to benzothiazepines possess cytotoxic effects against various cancer cell lines. The cytotoxicity is often linked to their ability to induce apoptosis and inhibit cell proliferation. The structure-activity relationship studies suggest that modifications in the benzothiazepine core can enhance anticancer properties .

3. Antimicrobial Properties

Benzothiazepine derivatives have also been investigated for their antimicrobial activities. Some studies report significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substituents on the benzene ring | Altered potency and selectivity towards ALR2 |

| Variations in the acetic acid moiety | Changes in solubility and bioavailability |

| Presence of electron-withdrawing groups | Enhanced inhibitory action against target enzymes |

These findings highlight the importance of specific structural features in determining the pharmacological profile of benzothiazepine derivatives.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Aldose Reductase Inhibition : A study compared various benzothiazepine derivatives for their inhibitory effects on ALR2. The most potent compound showed an IC50 value significantly lower than epalrestat and demonstrated mixed-type inhibition .

- Cytotoxicity Evaluation : In vitro assays revealed that certain derivatives exhibited strong cytotoxicity against HepG2 liver cancer cells. Molecular docking studies identified key interactions between these compounds and the active site of target proteins involved in cancer progression .

Q & A

Q. Why do biological assay results vary between research groups?

- Standardize protocols : Ensure consistent cell lines, inoculum sizes, and solvent controls (e.g., DMSO ≤0.1%) .

- Validate compound stability : Pre-test compounds in assay media (pH 7.4, 37°C) to confirm integrity over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.